molecular formula C17H13ClO3 B017847 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid CAS No. 58211-82-8

2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

Cat. No. B017847
CAS RN: 58211-82-8
M. Wt: 300.7 g/mol
InChI Key: HFQRIKISCRTEMT-UHFFFAOYSA-N
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Patent
US06265607B1

Procedure details

193.3 g (1.45 mol) of anhydrous aluminum chloride are introduced in 1100 g of o-dichlorobenzene and the mixture is brought to 45° C. with stirring. A solution of 80.9 g (0.72 mol) of itaconic anhydride and 132 g (0.7 mol) of 4-chlorobiphenyl in 700 g of o-dichlorobenzene at 50° C. is added dropwise in the course of three hours. The reaction mixture is stirred at 25° C. for four hours and then added to an ice-cold mixture of 1000 g of water and 25 g of sulfuric acid (96%). The aqueous phase is separated off. The organic phase is washed three times with a mixture of 1000 g of water and 15 g of sulfuric acid (96%) in each case. After washing three times, it is allowed to cool to approximately 20° C. and the colorless product is then filtered off with suction. This is then washed three times with 150 g of ethanol (96%) in each case. The product is dried at 60° C. and about 100 mbar until free of solvent and water. 148 g (0.49 mol) of 4-(4′-chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid (70%) are obtained as a colorless, finely crystalline powder. By working up the mother liquor, as described in Example 1, the yield is increased to 83%. (HPLC purity 99.6-99.8%)
Quantity
193.3 g
Type
reactant
Reaction Step One
Quantity
1100 g
Type
solvent
Reaction Step One
Quantity
80.9 g
Type
reactant
Reaction Step Two
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
700 g
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:12])[O:11][C:9](=[O:10])[CH2:8][C:6]1=[CH2:7].[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:16][CH:15]=1.S(=O)(=O)(O)O>ClC1C=CC=CC=1Cl.O>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]2[CH:25]=[CH:24][C:23]([C:9](=[O:10])[CH2:8][C:6](=[CH2:7])[C:5]([OH:11])=[O:12])=[CH:22][CH:21]=2)=[CH:18][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
193.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1100 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
80.9 g
Type
reactant
Smiles
C1(C(=C)CC(=O)O1)=O
Name
Quantity
132 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
700 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1000 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 45° C.
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 25° C. for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
WASH
Type
WASH
Details
The organic phase is washed three times
ADDITION
Type
ADDITION
Details
with a mixture of 1000 g of water and 15 g of sulfuric acid (96%) in each case
WASH
Type
WASH
Details
After washing three times, it
FILTRATION
Type
FILTRATION
Details
the colorless product is then filtered off with suction
WASH
Type
WASH
Details
This is then washed three times with 150 g of ethanol (96%) in each case
CUSTOM
Type
CUSTOM
Details
The product is dried at 60° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C(CC(C(=O)O)=C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.49 mol
AMOUNT: MASS 148 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.